6-Butyl-2-hydrazino-1,3-benzothiazole is a chemical compound characterized by the molecular formula C11H15N3S and a molecular weight of 221.32 g/mol. This compound is part of the benzothiazole family, which is known for its diverse pharmacological properties and significant applications in medicinal chemistry. The compound is recognized for its interactions with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic uses .
The synthesis of 6-Butyl-2-hydrazino-1,3-benzothiazole typically involves the reaction of 2-hydrazinobenzothiazole with butyl bromide. This reaction is performed under specific conditions that include the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method ensures effective substitution at the hydrazino position, leading to the formation of the desired product .
6-Butyl-2-hydrazino-1,3-benzothiazole can undergo various chemical reactions, including:
The mechanism of action for 6-Butyl-2-hydrazino-1,3-benzothiazole primarily involves its interaction with biological enzymes and proteins. A notable example is its inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme crucial in tryptophan metabolism.
6-Butyl-2-hydrazino-1,3-benzothiazole is typically a solid at room temperature with specific melting points depending on purity and synthesis method.
The compound exhibits:
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to characterize its structure and confirm purity during synthesis .
6-Butyl-2-hydrazino-1,3-benzothiazole has significant applications in scientific research due to its pharmacological properties:
This compound exemplifies the versatility of benzothiazole derivatives in medicinal applications and highlights ongoing research into their biochemical roles.
Benzothiazoles represent a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivities and structural versatility. As fused bicyclic heterocycles containing sulfur and nitrogen atoms, they serve as bioisosteres for purine nucleotides, enabling targeted interactions with biological macromolecules [6] [9]. The 6-butyl-2-hydrazino derivative (Chemical Formula: C₁₁H₁₅N₃S; Molecular Weight: 221.32 g/mol; CAS RN: 890091-93-7) exemplifies strategic functionalization of this core, where the butyl chain enhances lipophilicity for membrane penetration and the hydrazino group at C-2 provides a synthetic handle for structural diversification [1] [4] [5]. This compound occupies a critical niche in oncology-focused heterocyclic chemistry, serving as a precursor for hybrid molecules targeting emerging cancer pathways. Its commercial availability (95% purity) facilitates rapid analog development, positioning it as a key building block in modern drug discovery pipelines [4] [5].
Table 1: Key Physicochemical Properties of 6-Butyl-2-hydrazino-1,3-benzothiazole
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₅N₃S | PubChem CID 2049842 [1] |
Molecular Weight | 221.32 g/mol | Computational Calculation |
CAS Registry Number | 890091-93-7 | Sigma-Aldrich [4] |
Purity | ≥95% | Supplier Specification [4] |
Physical Form | Solid | Sigma-Aldrich [4] |
IUPAC Name | 6-butyl-2-hydrazinyl-1,3-benzothiazole | Sigma-Aldrich [4] |
The hydrazino moiety (–NHNH₂) at C-2 significantly expands the pharmacological potential of benzothiazoles. This functional group enables the formation of Schiff bases, hydrazones, and thiosemicarbazones, which exhibit enhanced target affinity through hydrogen bonding and chelation with metal ions in enzyme active sites [3] [10]. Structural activity relationship (SAR) studies consistently demonstrate that C-2 modifications critically influence anticancer potency. For instance:
The 6-butyl substituent further optimizes pharmacokinetics by balancing lipophilicity (LogP ≈ 3.5) and membrane permeability, facilitating cellular uptake in tumor tissues [6]. This combination positions 6-butyl-2-hydrazino-1,3-benzothiazole as a multipurpose pharmacophore for developing targeted cancer therapies.
Despite promising applications, critical knowledge gaps persist:
Current research objectives therefore prioritize: (a) Targeted hybrid synthesis exploiting the hydrazino group for kinase-specific conjugates; (b) Comprehensive in vitro ADMET profiling; (c) Mechanism-of-action studies beyond EGFR inhibition; and (d) In vivo efficacy validation in xenograft models [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: